molecular formula C8H19ClN4O2 B11940412 (S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride

(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride

Cat. No.: B11940412
M. Wt: 238.71 g/mol
InChI Key: DUCUWLZKZPQJDY-UHFFFAOYSA-N
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Description

(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride is a chemical compound known for its role in various biochemical processes. It is a derivative of L-arginine, an amino acid that plays a crucial role in the synthesis of proteins and the production of nitric oxide, a key signaling molecule in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride typically involves the esterification of L-arginine. The process begins with the protection of the amino and guanidine groups, followed by the esterification of the carboxyl group with ethanol. The final step involves the deprotection of the amino and guanidine groups to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the guanidine group.

    Substitution: The amino and guanidine groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its role in nitric oxide production and its effects on cellular signaling pathways.

    Medicine: Research focuses on its potential therapeutic applications, including its role in cardiovascular health and immune response modulation.

    Industry: It is used in the production of pharmaceuticals and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride involves its conversion to L-arginine in the body. L-arginine is then metabolized to produce nitric oxide, which acts as a signaling molecule. Nitric oxide plays a crucial role in vasodilation, immune response, and neurotransmission. The molecular targets include nitric oxide synthase enzymes, which catalyze the production of nitric oxide from L-arginine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride is unique due to its specific esterification, which can influence its bioavailability and reactivity compared to other derivatives. Its unique structure allows for specific interactions in biochemical pathways, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H19ClN4O2

Molecular Weight

238.71 g/mol

IUPAC Name

ethyl 2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride

InChI

InChI=1S/C8H18N4O2.ClH/c1-2-14-7(13)6(9)4-3-5-12-8(10)11;/h6H,2-5,9H2,1H3,(H4,10,11,12);1H

InChI Key

DUCUWLZKZPQJDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)N.Cl

Origin of Product

United States

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